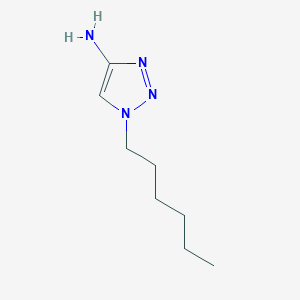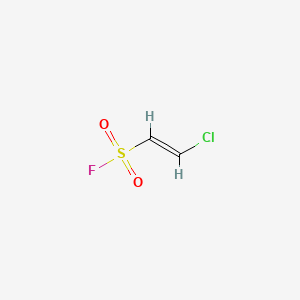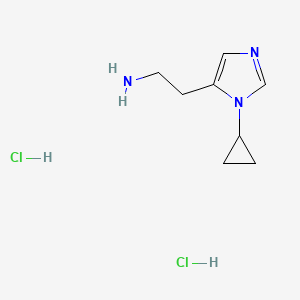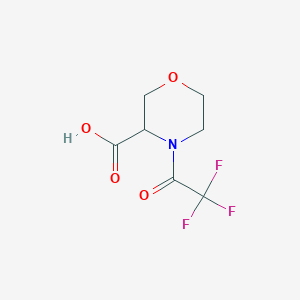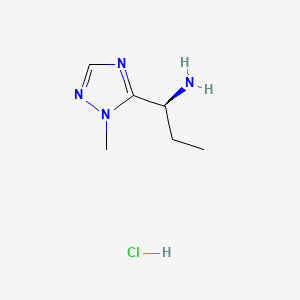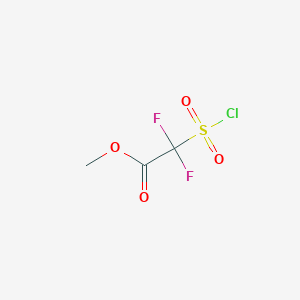
2,2-Difluoro-2-chlorosulfonylacetic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-2-chlorosulfonylacetic acid methyl ester is a chemical compound with the molecular formula C3H3ClF2O4S. It is known for its utility in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by the presence of both fluorine and chlorine atoms, which contribute to its unique reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-chlorosulfonylacetic acid methyl ester typically involves the reaction of chlorosulfonyl isocyanate with difluoroacetic acid methyl ester. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reaction temperature is carefully monitored to prevent decomposition of the reactants or products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize efficiency. The product is then purified using techniques such as distillation or crystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-2-chlorosulfonylacetic acid methyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of difluoroacetic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to facilitate the substitution process.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize the compound.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Oxidation Reactions: The major products are sulfonic acid derivatives.
Reduction Reactions: The major products are difluoroacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-2-chlorosulfonylacetic acid methyl ester has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfonylation.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-2-chlorosulfonylacetic acid methyl ester involves its ability to act as an electrophile in chemical reactions. The presence of the electron-withdrawing fluorine and chlorine atoms makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack by various reagents. This reactivity is exploited in the synthesis of a wide range of chemical compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
Uniqueness
2,2-Difluoro-2-chlorosulfonylacetic acid methyl ester is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity compared to similar compounds. The combination of these halogens allows for a broader range of chemical transformations and applications, making it a valuable reagent in organic synthesis and industrial processes.
Eigenschaften
Molekularformel |
C3H3ClF2O4S |
|---|---|
Molekulargewicht |
208.57 g/mol |
IUPAC-Name |
methyl 2-chlorosulfonyl-2,2-difluoroacetate |
InChI |
InChI=1S/C3H3ClF2O4S/c1-10-2(7)3(5,6)11(4,8)9/h1H3 |
InChI-Schlüssel |
PWELIBNQHLTGNC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(F)(F)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


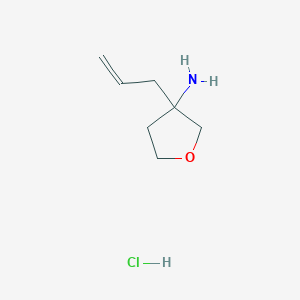
![Benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13479704.png)

![1-ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B13479708.png)
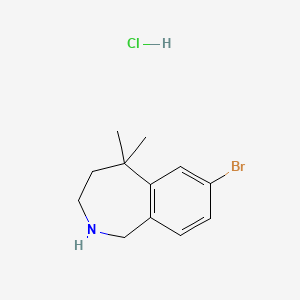


![Methyl 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B13479726.png)
![Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B13479732.png)
